methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
CAS No.: 1291849-42-7
Cat. No.: VC5321729
Molecular Formula: C18H16FNO4S
Molecular Weight: 361.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291849-42-7 |
|---|---|
| Molecular Formula | C18H16FNO4S |
| Molecular Weight | 361.39 |
| IUPAC Name | methyl 4-(4-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
| Standard InChI | InChI=1S/C18H16FNO4S/c1-3-12-4-7-14(8-5-12)20-11-17(18(21)24-2)25(22,23)16-9-6-13(19)10-15(16)20/h4-11H,3H2,1-2H3 |
| Standard InChI Key | IGODHZMDXZJNHA-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC |
Introduction
Methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound belonging to the benzothiazine class. This compound is structurally similar to methyl 4-(4-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, with the addition of a fluorine atom at the 6-position of the benzothiazine ring. The presence of fluorine often enhances the biological activity and stability of organic compounds due to its high electronegativity and ability to participate in hydrogen bonding.
Synthesis
The synthesis of methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide would likely involve a multi-step process similar to that of its non-fluorinated analog. This could include:
-
Step 1: Formation of the benzothiazine ring.
-
Step 2: Introduction of the 4-ethylphenyl group.
-
Step 3: Addition of the methyl ester group.
-
Step 4: Fluorination at the 6-position.
Biological Activity
While specific biological activity data for methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is not available, compounds with similar structures often exhibit antimicrobial, antifungal, or anticancer properties. The fluorine substitution could enhance these activities by increasing the compound's ability to interact with biological targets.
Data Tables
Given the lack of specific data on this compound, we can only speculate on its properties based on similar compounds. For example, the non-fluorinated version has a molecular weight of approximately 343.4 g/mol. The addition of fluorine would increase this slightly.
| Property | Non-Fluorinated Version | Fluorinated Version (Speculative) |
|---|---|---|
| Molecular Weight (g/mol) | 343.4 | Approximately 362.4 |
| Molecular Formula | C18H17NO4S | C18H16FNO4S |
| Synonyms | methyl 4-(4-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume